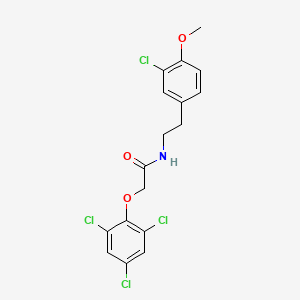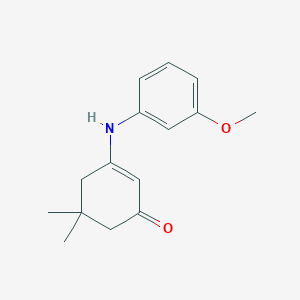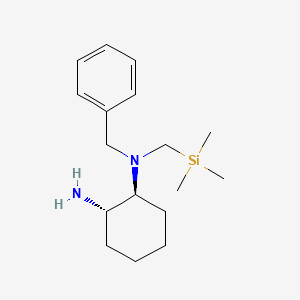
N-(2-Ethylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Ethylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide is an organic compound that belongs to the class of amides This compound features a propenamide backbone with ethylphenyl and phenylthienyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide typically involves the reaction of 2-ethylphenylamine with 3-(4-phenyl-2-thienyl)-2-propenoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent such as dichloromethane and are conducted at room temperature.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Ethylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2-Ethylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Methylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide
- N-(2-Ethylphenyl)-3-(4-methyl-2-thienyl)-2-propenamide
Uniqueness
N-(2-Ethylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and the phenylthienyl moiety can affect its interaction with molecular targets and its overall stability.
Propriétés
Numéro CAS |
853348-13-7 |
|---|---|
Formule moléculaire |
C21H19NOS |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
(E)-N-(2-ethylphenyl)-3-(4-phenylthiophen-2-yl)prop-2-enamide |
InChI |
InChI=1S/C21H19NOS/c1-2-16-8-6-7-11-20(16)22-21(23)13-12-19-14-18(15-24-19)17-9-4-3-5-10-17/h3-15H,2H2,1H3,(H,22,23)/b13-12+ |
Clé InChI |
NRZJVQLJKJENIS-OUKQBFOZSA-N |
SMILES isomérique |
CCC1=CC=CC=C1NC(=O)/C=C/C2=CC(=CS2)C3=CC=CC=C3 |
SMILES canonique |
CCC1=CC=CC=C1NC(=O)C=CC2=CC(=CS2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![4-Methylbenzenesulfonic acid;(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) carbamimidothioate](/img/structure/B11940471.png)
